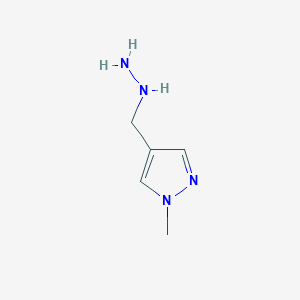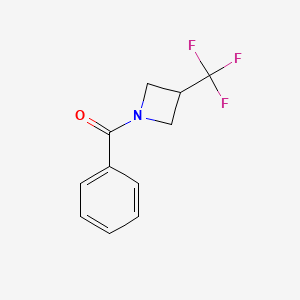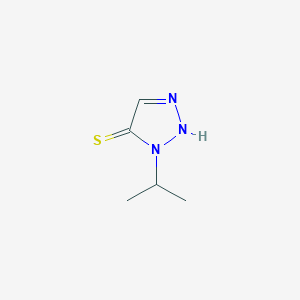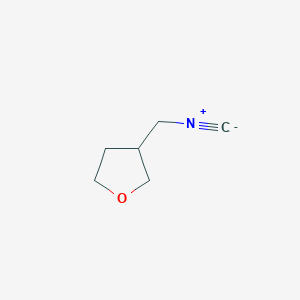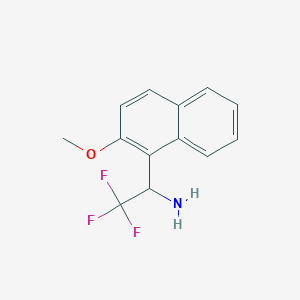![molecular formula C10H19N3O2 B13589116 [3-(2-Oxoazepan-1-yl)propyl]urea](/img/structure/B13589116.png)
[3-(2-Oxoazepan-1-yl)propyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(2-Oxoazepan-1-yl)propyl]urea is a chemical compound with the molecular formula C10H19N3O2 and a molecular weight of 213.28 g/mol It is characterized by the presence of an azepane ring, a seven-membered nitrogen-containing ring, which is attached to a propyl urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-Oxoazepan-1-yl)propyl]urea typically involves the reaction of azepanone with a propyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the urea linkage. The reaction mixture is stirred at room temperature for several hours until the desired product is obtained .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques, such as recrystallization and chromatography, are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
[3-(2-Oxoazepan-1-yl)propyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the urea moiety, leading to the formation of substituted urea derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are performed in anhydrous solvents like tetrahydrofuran under inert atmosphere.
Substitution: Various nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Oxo derivatives with increased oxygen content.
Reduction: Amine derivatives with reduced nitrogen content.
Substitution: Substituted urea derivatives with different functional groups attached to the urea moiety.
Scientific Research Applications
Chemistry
In chemistry, [3-(2-Oxoazepan-1-yl)propyl]urea is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of this compound exhibit antimicrobial and antifungal properties, making them candidates for the development of new therapeutic agents .
Medicine
In medicine, this compound and its derivatives are explored for their potential use in drug development. Their ability to interact with specific biological targets makes them promising candidates for the treatment of various diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and material science .
Mechanism of Action
The mechanism of action of [3-(2-Oxoazepan-1-yl)propyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The azepane ring and urea moiety allow the compound to form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
[3-(2-Oxohexan-1-yl)propyl]urea: Similar structure with a six-membered ring instead of a seven-membered azepane ring.
[3-(2-Oxoheptan-1-yl)propyl]urea: Similar structure with a seven-membered ring but different substituents on the ring.
[3-(2-Oxoazepan-1-yl)ethyl]urea: Similar structure with an ethyl group instead of a propyl group.
Uniqueness
[3-(2-Oxoazepan-1-yl)propyl]urea is unique due to its specific combination of the azepane ring and propyl urea moiety. This structural arrangement provides distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C10H19N3O2 |
|---|---|
Molecular Weight |
213.28 g/mol |
IUPAC Name |
3-(2-oxoazepan-1-yl)propylurea |
InChI |
InChI=1S/C10H19N3O2/c11-10(15)12-6-4-8-13-7-3-1-2-5-9(13)14/h1-8H2,(H3,11,12,15) |
InChI Key |
GHWJVFOBXRPAKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)N(CC1)CCCNC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)-6-fluorospiro[3.3]heptane-2-carboxylate](/img/structure/B13589038.png)
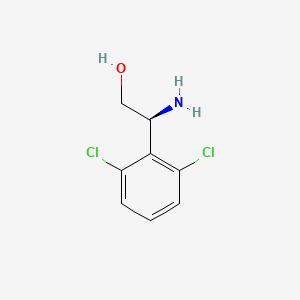
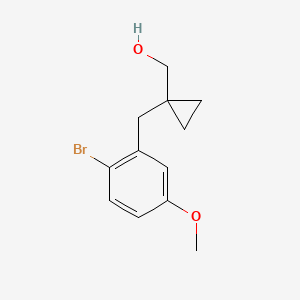
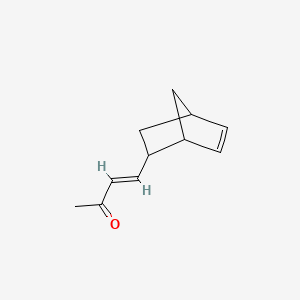
![Lithium(1+)1-chloropyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13589056.png)
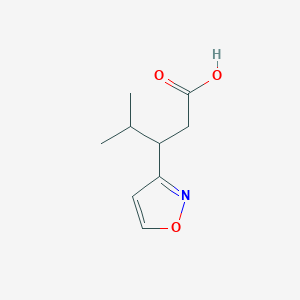
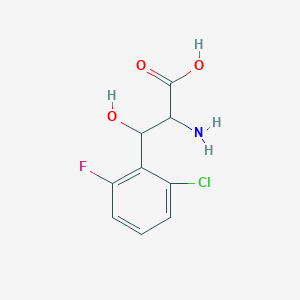

![1-{4-Methoxybicyclo[2.2.1]heptan-1-yl}methanaminehydrochloride](/img/structure/B13589073.png)
